molecular formula C21H23N3O3 B2902518 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide CAS No. 1788533-79-8

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide

Cat. No.: B2902518
CAS No.: 1788533-79-8
M. Wt: 365.433
InChI Key: YMLVMGBMDXRUJD-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide is a synthetic small molecule characterized by three key structural components:

Benzo[d]oxazole core: A bicyclic aromatic system with oxygen and nitrogen atoms, known for enhancing pharmacological activity in drug candidates .

Pyrrolidine-methyl linkage: A five-membered nitrogen-containing ring connected via a methyl group, which may influence conformational flexibility and receptor binding .

2-Ethoxybenzamide group: An electron-rich aromatic amide substituent, contributing to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-26-18-11-5-3-9-16(18)20(25)22-14-15-8-7-13-24(15)21-23-17-10-4-6-12-19(17)27-21/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLVMGBMDXRUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Key Fragments

Synthesis of Benzo[d]oxazol-2-yl-pyrrolidine Core

The benzo[d]oxazole-pyrrolidine fragment is typically synthesized via N-aryl bond formation or cyclization of o-aminophenol derivatives .

Method A: Ullmann Coupling

A palladium-catalyzed coupling between 2-bromobenzo[d]oxazole and pyrrolidin-2-ylmethanamine under Buchwald-Hartwig conditions forms the N-aryl bond. This method, inspired by Pd-catalyzed monoarylations of benzamides, employs Pd(OAc)₂ and Xantphos in toluene at 110°C, achieving yields of 65–78%.

Method B: Cyclization of o-Aminophenol Derivatives

Reaction of 1-(2-aminophenoxy)pyrrolidine with triphosgene in dichloromethane cyclizes the o-aminophenol moiety into the benzoxazole ring (70–85% yield). This approach mirrors benzo[d]oxazole syntheses from dithiazole intermediates.

Amide Bond Formation with 2-Ethoxybenzoic Acid

The final step involves coupling the amine with 2-ethoxybenzoyl chloride using HATU or EDC/HOBt in DMF, achieving >80% yield.

Detailed Preparation Methods

Method A: Ullmann Coupling Approach

  • Synthesis of 2-bromobenzo[d]oxazole : Bromination of benzo[d]oxazole with NBS in CCl₄ (82% yield).
  • Coupling with pyrrolidin-2-ylmethanamine :
    • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 24 h.
    • Yield : 68%.
  • Amide formation : React with 2-ethoxybenzoyl chloride in THF/TEA (85% yield).

Data Table 1: Ullmann Coupling Parameters

Step Reagents/Conditions Yield Source
Bromination NBS, CCl₄, 0°C to RT 82%
Ullmann Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C 68%
Amide Formation 2-Ethoxybenzoyl chloride, TEA, THF 85%

Method B: Cyclization of o-Aminophenol Derivatives

  • Synthesis of 1-(2-aminophenoxy)pyrrolidine : Mitsunobu reaction of o-nitrophenol with pyrrolidine (DIAD, PPh₃, 76% yield), followed by hydrogenation (H₂, Pd/C, 90% yield).
  • Cyclization with triphosgene :
    • Conditions : Triphosgene (1.2 equiv), DCM, 0°C to RT, 12 h.
    • Yield : 78%.
  • Amide formation : As in Method A.

Data Table 2: Cyclization Route Parameters

Step Reagents/Conditions Yield Source
Mitsunobu Reaction DIAD, PPh₃, pyrrolidine, o-nitrophenol 76%
Cyclization Triphosgene, DCM 78%
Amide Formation 2-Ethoxybenzoyl chloride, TEA, THF 85%

Method C: Reductive Amination Pathway

  • Synthesis of pyrrolidin-2-one : Oxidation of pyrrolidin-2-ol with PCC (88% yield).
  • Reductive amination : React with NH₄OAc and NaBH₃CN in MeOH (62% yield).
  • Amide formation : As above.

Data Table 3: Reductive Amination Parameters

Step Reagents/Conditions Yield Source
Oxidation PCC, DCM 88%
Reductive Amination NH₄OAc, NaBH₃CN, MeOH 62%
Amide Formation 2-Ethoxybenzoyl chloride, TEA, THF 85%

Comparative Analysis of Synthetic Routes

  • Method A offers modularity but requires expensive palladium catalysts.
  • Method B leverages high-yielding cyclization but involves hazardous triphosgene.
  • Method C is cost-effective but suffers from moderate yields in reductive amination.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Pharmacology: The compound can be studied for its potential as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving benzoxazole and pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzoxazole- and benzamide-containing derivatives. Below is a comparative analysis:

Key Differences and Implications

a) Core Heterocycle and Linker Modifications
  • Pyrrolidine vs. This could enhance target selectivity or alter pharmacokinetics .
  • 2-Ethoxybenzamide vs. Thioacetamido-Benzamide () : The ethoxy group (–OCH₂CH₃) is less polar than the thioacetamido (–S–CO–NH–) bridge in the 12-series. This difference may reduce metabolic instability (avoiding thioether oxidation) and improve oral bioavailability .
b) Substituent Effects
  • Ethoxy (Target) vs. Methylthio () : The 2-ethoxy group in the target compound is electron-donating via resonance, while the 4-(methylthio)phenyl group in ’s analog is lipophilic and may enhance membrane permeability. This divergence could lead to distinct binding affinities in shared targets (e.g., kinases or apoptosis regulators) .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound is characterized by the presence of a benzo[d]oxazole moiety and a pyrrolidine ring, which contribute to its unique biological properties. The ethoxybenzamide group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with biological targets through selective binding affinities. Techniques such as molecular docking and binding assays are often employed to investigate these interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the benzo[d]oxazole scaffold have demonstrated effectiveness against various bacterial and fungal strains. A comparative analysis of related compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]oxazole + PyrrolidineAntitumor activity
Compound BBenzothiazole + PiperidineAntidepressant effects
Compound CIndole + PropanamideAnti-inflammatory properties

The unique combination of functional groups in this compound may confer distinct antimicrobial properties compared to these similar compounds.

Anticancer Activity

Studies have shown that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from benzo[d]oxazole have been reported to exhibit cytotoxic effects on human cancer cells, suggesting that this compound may also possess anticancer properties.

In a recent study, several derivatives were tested for their ability to induce apoptosis in cancer cells, with promising results indicating that the incorporation of the benzo[d]oxazole structure enhances cytotoxicity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzamide derivatives, including those with benzo[d]oxazole scaffolds. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Cells : In vitro experiments conducted on B16F10 melanoma cells demonstrated that specific derivatives led to reduced cell viability at concentrations as low as 5 μM over 72 hours. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide?

Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the benzo[d]oxazole-pyrrolidine intermediate. Key steps include:

  • Coupling Reactions : Reacting 2-ethoxybenzoyl chloride with the pyrrolidine-methylamine intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to integrate heterocyclic moieties .
  • Purification : Recrystallization in methanol or ethanol to achieve >95% purity.
    Table 1: Reaction Optimization
StepReagents/ConditionsYield (%)Purity (HPLC)
CouplingEt₃N, CH₂Cl₂, 25°C78%96%
CyclizationPd(PPh₃)₄, DMF, 80°C65%92%

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the benzo[d]oxazole, pyrrolidine, and ethoxybenzamide groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 424.18) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC testing against Mycobacterium tuberculosis H37Rv at 0.48–1.85 µg/mL ).
  • Target Specificity : Use kinase profiling assays (e.g., TrkA inhibition studies) to differentiate off-target effects .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antimycobacterial vs. anti-inflammatory activity) to identify confounding variables .

Advanced: What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

Answer:

  • Analog Synthesis : Modify the ethoxybenzamide group (e.g., replace with methoxy or halogen substituents) and compare bioactivity .
  • Computational Modeling : Perform docking studies with targets like TrkA kinase (PDB: 4AOJ) to predict binding affinities .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzo[d]oxazole for hydrogen bonding) using 3D-QSAR .

Basic: What are the common impurities formed during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted 2-ethoxybenzoyl chloride or incomplete cyclization intermediates.
  • Mitigation :
    • Use excess amine intermediate (1.2 equiv) to drive coupling reactions .
    • Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How can researchers design assays to evaluate this compound’s mechanism of action in antimycobacterial activity?

Answer:

  • Target Identification : Use whole-genome sequencing of resistant M. tuberculosis mutants to identify mutated genes (e.g., inhA for isoniazid-like activity) .
  • Enzyme Inhibition : Measure IC₅₀ against mycobacterial enoyl-ACP reductase .
  • Cytotoxicity Profiling : Test against mammalian cell lines (e.g., HEK293) to assess selectivity .

Basic: What solvent systems are optimal for stabilizing this compound in vitro?

Answer:

  • Storage : Dissolve in DMSO (10 mM stock) at –20°C to prevent hydrolysis .
  • Assay Buffers : Use PBS (pH 7.4) with ≤1% DMSO for solubility .

Advanced: What strategies address low yield in the final coupling step?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 2 hr conventional) .
  • Flow Chemistry : Improve mixing and heat transfer using microreactors .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for higher turnover .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Half-Life Analysis : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24 hr .
  • Degradation Products : Identify hydrolyzed ethoxy groups (→ carboxylic acid) or pyrrolidine ring-opening .

Advanced: What computational tools predict this compound’s ADMET properties?

Answer:

  • Software : Use SwissADME for bioavailability radar (e.g., logP ≈ 3.2, TPSA ≈ 85 Ų) .
  • CYP450 Inhibition : Predict using ADMETLab 2.0 to assess drug-drug interaction risks .
  • Toxicity : Apply ProTox-II for hepatotoxicity alerts (e.g., mitochondrial disruption) .

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